2-Amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride
Description
2-Amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride is a bicyclic compound featuring a 10,11-dihydro-5H-dibenzo[a,d][7]annulen core fused to an aminoacetic acid moiety.
Synthesis routes for analogous compounds involve dibenzosuberenone as a precursor, reacting with hydrazides or aryl isothiocyanates to form acetohydrazide derivatives . The hydrochloride salt improves solubility and stability, critical for handling in research settings . The compound is commercially available for specialized applications, such as drug discovery and material science, with stringent storage requirements (dry, ventilated, temperature-controlled environments) due to its hygroscopic and thermally sensitive nature .
Properties
IUPAC Name |
2-amino-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2.ClH/c18-16(17(19)20)15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15;/h1-8,15-16H,9-10,18H2,(H,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSJKKWERAGVDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)C(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147900-41-2 | |
| Record name | 5H-Dibenzo[a,d]cycloheptene-5-acetic acid, α-amino-10,11-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147900-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride typically involves the reaction of 10,11-dihydro-5H-dibenzoa,dannulene with glycine derivatives under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups .
Scientific Research Applications
Chemistry
In the field of chemistry, 2-Amino-2-(10,11-dihydro-5H-dibenzo[a,d] annulen-5-yl)acetic acid hydrochloride serves as a valuable building block for synthesizing complex organic molecules. Its reactivity allows it to participate in various chemical reactions:
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Reduction processes typically involve sodium borohydride.
- Substitution Reactions : Nucleophilic substitutions can occur with halogenated derivatives.
These reactions facilitate the development of new compounds with potential applications in pharmaceuticals and materials science.
Biology
The biological activity of this compound is currently under investigation. Preliminary studies suggest that it may interact with specific biomolecules, potentially influencing cellular processes. Its structure allows for interactions with receptors or enzymes, which could lead to modulation of biological pathways.
Medicine
In medicinal chemistry, there is growing interest in the therapeutic potential of 2-Amino-2-(10,11-dihydro-5H-dibenzo[a,d] annulen-5-yl)acetic acid hydrochloride. Research focuses on:
- Therapeutic Applications : Exploring its efficacy in treating various diseases, including neurodegenerative disorders and cancers.
- Drug Development : Its unique structure may lead to the discovery of novel drugs that target specific pathways or receptors.
Industrial Applications
The compound is also utilized in industrial settings for developing new materials and chemical processes. Its unique properties make it suitable for applications in:
- Material Science : Used in the formulation of advanced materials with specific mechanical and thermal properties.
- Chemical Manufacturing : Acts as an intermediate in synthesizing other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
(a) Amitriptyline Hydrochloride and Related Compounds
- Amitriptyline HCl: A tricyclic antidepressant with a dimethylaminopropyl side chain instead of aminoacetic acid. The tertiary amine group increases basicity (pKa ~9.4), enhancing blood-brain barrier penetration .
- Amitriptyline Related Compound A : Features a hydroxylated side chain, reducing CNS activity but retaining affinity for serotonin transporters .
(b) (10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene) Acetic Acid
(c) Nortriptyline HCl
- A secondary amine analog of amitriptyline, with a 10,11-dihydro-5H-dibenzo[a,d]cycloheptenylidene group. The absence of a methyl group on the amine side chain reduces anticholinergic side effects compared to amitriptyline .
Heterocyclic Amino Acid Derivatives
- 2-Amino-2-(oxan-3-yl)acetic acid hydrochloride: Features a tetrahydropyran (oxane) ring instead of the dibenzannulen system. The oxygen atom in the oxane ring enhances hydrophilicity, making it suitable for aqueous-phase reactions in agrochemical research .
Biological Activity
2-Amino-2-(10,11-dihydro-5H-dibenzo[a,d] annulen-5-yl)acetic acid hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Overview
- Molecular Formula : C17H18ClNO2
- Molecular Weight : 303.78 g/mol
- CAS Number : 147900-41-2
The compound is characterized by its unique dibenzoannulene structure, which contributes to its biological properties.
The biological activity of 2-Amino-2-(10,11-dihydro-5H-dibenzo[a,d] annulen-5-yl)acetic acid hydrochloride is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to modulate the activity of certain enzymes and receptors, influencing various cellular processes.
- PARP1 Inhibition : Research indicates that this compound may act as a PARP1 inhibitor, which is crucial for DNA repair mechanisms in cells. Inhibition of PARP1 can lead to increased cancer cell death, particularly in tumors with BRCA mutations .
- Cell Viability Assays : Studies involving MDA-MB-436 breast cancer cells demonstrated that derivatives of this compound exhibit significant cytotoxic effects, with some showing IC50 values as low as 0.75 μM .
Table 1: Summary of Biological Activities
Case Study: Synthesis and Evaluation
A study focused on synthesizing various derivatives of 2-Amino-2-(10,11-dihydro-5H-dibenzo[a,d] annulen-5-yl)acetic acid hydrochloride explored the relationship between chemical structure and biological activity. The results indicated that certain modifications led to enhanced PARP1 inhibition compared to the original compound.
For instance, compounds with longer carbon chains or additional hydrogen bond donors showed improved binding affinity to the PARP1 enzyme . This highlights the importance of structure-activity relationships (SAR) in drug development.
Comparison with Similar Compounds
The unique structure of 2-Amino-2-(10,11-dihydro-5H-dibenzo[a,d] annulen-5-yl)acetic acid hydrochloride allows it to interact differently than other similar compounds:
| Compound Name | Key Differences |
|---|---|
| Ethyl 2-amino-2-(10,11-dihydro...) | Contains an ethyl ester group |
| 10,11-Dihydro-5H-dibenzo[b,f]azepine | Different functional groups affecting activity |
Q & A
Q. What are the established synthetic routes for this compound, and what critical parameters influence yield?
The synthesis typically starts with dibenzosuberenone (10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one) as a precursor. A common method involves reacting dibenzosuberenone with acetohydrazide in absolute ethanol under reflux (6–12 hours) to form intermediates like 2-(5H-dibenzo[a,d][7]annulen-5-yl)acetohydrazide. Subsequent steps may include nucleophilic addition with aryl isothiocyanates or cyclization to generate triazole derivatives . Key parameters include reaction time, solvent purity (absolute ethanol), and temperature control to minimize side reactions.
Q. Which analytical techniques are recommended for purity assessment and impurity profiling?
High-performance liquid chromatography (HPLC) coupled with UV detection is standard for purity assessment. European Pharmacopoeia (EP) impurity standards (e.g., Imp. D, E, F) should be used as reference markers. For example, Imp. D (5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ol) and Imp. F (Amitriptyline Hydrochloride) are structurally related byproducts that require separation using gradient elution . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural confirmation of impurities.
Q. How should researchers handle and store this compound to ensure stability?
Store the compound in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, heat, and direct light. Safety data sheets (SDS) for analogous dibenzoannulen derivatives recommend using personal protective equipment (PPE), including nitrile gloves and respiratory protection, during handling due to acute toxicity risks .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Multi-dimensional NMR (e.g., - HSQC, - COSY) can resolve overlapping signals caused by the compound’s rigid dibenzoannulen core. X-ray crystallography is recommended for absolute configuration determination, especially if chiral centers are present. Cross-referencing with published crystallographic data for related impurities (e.g., Imp. B: Dibenzosuberone) can validate assignments .
Q. How can computational modeling predict reactivity or interaction with biological targets?
Density Functional Theory (DFT) calculations can model electron distribution in the dibenzoannulen ring, predicting sites for electrophilic/nucleophilic attack. Molecular docking studies using the compound’s 3D structure (derived from crystallography) may identify potential binding motifs with neurological targets, given structural similarities to tricyclic antidepressants like Amitriptyline .
Q. What methodologies are effective for tracking degradation products under stress conditions?
Forced degradation studies (acid/base hydrolysis, thermal stress, oxidative conditions) coupled with LC-MS/MS can identify degradation pathways. For example, oxidative stress may produce N-oxide derivatives (e.g., Amitriptyline N-Oxide Hydrochloride), which can be monitored using EP impurity standards . Accelerated stability studies (40°C/75% RH) over 6 months provide kinetic data for shelf-life predictions.
Q. How do solvent effects influence the compound’s spectroscopic properties?
Solvatochromic studies (e.g., UV-Vis absorbance shifts in polar vs. nonpolar solvents) reveal solvent-dependent conformational changes. For dibenzoannulen derivatives, polar aprotic solvents like DMSO may stabilize charge-transfer transitions, altering fluorescence emission profiles. Refer to solvatochromism studies on structurally similar fluorophores for methodology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
